2-amino-1-(3H-benzimidazol-5-yl)ethanol
Description
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-amino-1-(3H-benzimidazol-5-yl)ethanol |
InChI |
InChI=1S/C9H11N3O/c10-4-9(13)6-1-2-7-8(3-6)12-5-11-7/h1-3,5,9,13H,4,10H2,(H,11,12) |
InChI Key |
UNDGAKPWUFDSGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(CN)O)NC=N2 |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 1 3h Benzimidazol 5 Yl Ethanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformation
High-resolution NMR spectroscopy is an essential tool for the unambiguous structural elucidation of 2-amino-1-(3H-benzimidazol-5-yl)ethanol in solution. While specific spectra for this exact compound are not widely published, data from analogous benzimidazole (B57391) derivatives and established principles of NMR allow for a detailed prediction of its spectral characteristics. nih.govicm.edu.pl In solution, NH-benzimidazoles often undergo rapid prototropic tautomerism, leading to an averaging of signals for carbon pairs C4/C7 and C5/C6. nih.gov However, in certain solvents or in the solid state, this exchange can be slowed or "blocked," allowing for the distinct assignment of each carbon and proton. nih.gov
Based on studies of related compounds like (±)-1-(1H-Benzoimidazol-2-yl)ethanol, the expected chemical shifts can be estimated. icm.edu.pl The aromatic protons of the benzimidazole ring would typically appear in the downfield region (δ 7.0-8.0 ppm), while the protons of the ethanolamine (B43304) side chain (CH and CH₂) would be found further upfield. The carbon signals would correspond to these assignments, with aromatic carbons resonating around δ 110-150 ppm and the aliphatic side-chain carbons appearing at higher field. icm.edu.pl
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~152 |
| C4 | ~7.5-7.7 | ~115 |
| C6 | ~7.2-7.4 | ~123 |
| C7 | ~7.5-7.7 | ~118 |
| C3a | - | ~140 |
| C7a | - | ~135 |
| CH-OH | ~4.8-5.0 | ~65 |
| CH₂-NH₂ | ~2.8-3.0 | ~48 |
| NH (imidazole) | ~12.0 | - |
| NH₂ | ~2.5-3.5 (broad) | - |
| OH | ~5.0-5.5 (broad) | - |
Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are critical for confirming the precise structural assignments of 2-amino-1-(3H-benzimidazol-5-yl)ethanol.
COSY (Correlation Spectroscopy) would reveal scalar couplings between adjacent protons. This would establish the connectivity within the ethanolamine side chain (H-C(OH)-C(NH₂)-H) and identify neighboring protons on the benzimidazole ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, providing an unambiguous link between the ¹H and ¹³C assignments for the CH, CH₂, and aromatic C-H groups.
HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) couplings between protons and carbons. This is particularly valuable for assigning quaternary carbons (like C2, C3a, C5, and C7a) by observing their correlations with nearby protons. For instance, the proton on the carbinol carbon (CH-OH) would show an HMBC correlation to the C5 carbon of the benzimidazole ring, confirming the attachment point of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of nuclei. This technique would be instrumental in determining the preferred conformation of the ethanolamine side chain relative to the planar benzimidazole ring system.
Dynamic NMR for Rotational Barriers and Conformational Exchange
Dynamic NMR (DNMR) is a powerful technique for studying time-dependent processes such as conformational changes and chemical exchange. mdpi.com For 2-amino-1-(3H-benzimidazol-5-yl)ethanol, DNMR could be employed to investigate two key dynamic phenomena:
Prototropic Tautomerism: The exchange of the proton between the two nitrogen atoms of the imidazole (B134444) ring is a classic example of tautomerism. By monitoring the NMR spectra at different temperatures, the rate of this exchange can be determined. At low temperatures, the exchange is slow, and distinct signals for the two tautomers may be observed. As the temperature increases, the signals broaden and eventually coalesce into a single averaged signal. From the coalescence temperature and the frequency difference between the signals, the Gibbs free energy of activation (ΔG‡) for the proton transfer can be calculated. nih.gov For benzimidazole itself in HMPA-d18, this barrier has been measured to be 58.0 kJ·mol⁻¹. nih.gov
Rotational Barriers: DNMR can also quantify the energy barriers to rotation around single bonds, such as the C5-C(OH) bond connecting the side chain to the ring or the C(OH)-C(NH₂) bond within the side chain. Restricted rotation can lead to the appearance of distinct NMR signals for atoms that would otherwise be chemically equivalent. Temperature-dependent studies can reveal the energy barrier for this rotation. mdpi.comnih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in the molecule and the nature of intermolecular interactions, particularly hydrogen bonding. mdpi.comresearchgate.net The analysis relies on the principle that molecular bonds vibrate at specific, characteristic frequencies.
For 2-amino-1-(3H-benzimidazol-5-yl)ethanol, the spectra would be characterized by several key vibrational modes. The high-frequency region (above 2800 cm⁻¹) would feature stretching vibrations of the O-H (hydroxyl), N-H (imidazole and amino), and C-H (aromatic and aliphatic) groups. The presence of strong intermolecular hydrogen bonding significantly affects the O-H and N-H stretching bands, typically causing them to broaden and shift to lower wavenumbers. mdpi.comarxiv.org The aromatic C-H stretching vibrations usually appear as a series of weaker bands above 3000 cm⁻¹. mdpi.com
The fingerprint region (1700-600 cm⁻¹) contains a wealth of structural information, including the characteristic stretching vibrations of the C=C and C=N bonds of the benzimidazole ring system, which typically occur in the 1600-1400 cm⁻¹ range. icm.edu.plmdpi.com C-N and C-O stretching vibrations, as well as various bending modes (in-plane and out-of-plane), are also found in this region. icm.edu.plresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| O-H Stretch | 3400–3200 (broad) | Broadened due to strong hydrogen bonding. |
| N-H Stretch (Imidazole) | 3200–3000 | Involved in hydrogen bonding. |
| N-H Stretch (Amino) | 3450–3300 | Typically two bands (symmetric and asymmetric). |
| Aromatic C-H Stretch | 3100–3000 | Multiple weak to medium bands. |
| Aliphatic C-H Stretch | 2950–2850 | Stretching of CH and CH₂ groups. |
| C=C / C=N Ring Stretch | 1620–1450 | Characteristic of the benzimidazole core. |
| N-H Bend (Amino) | 1650–1580 | Scissoring vibration. |
| C-O Stretch (Alcohol) | 1100–1000 | Strong intensity band. |
| C-N Stretch | 1350–1250 | Stretching of ring and side-chain C-N bonds. |
| Aromatic C-H Out-of-Plane Bend | 900–675 | Strong bands, indicative of substitution pattern. |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of 2-amino-1-(3H-benzimidazol-5-yl)ethanol by providing a highly accurate mass measurement of its molecular ion. Electron Impact (EI) mass spectrometry further reveals characteristic fragmentation patterns that offer valuable structural information.
The mass spectral behavior of 5(6)-substituted benzimidazoles often follows predictable pathways. acs.org For the title compound, the molecular ion (M⁺) peak would be observed, confirming the molecular weight. The subsequent fragmentation would likely involve several key processes:
Alpha-Cleavage: A primary fragmentation pathway for alcohols and amines is the cleavage of the bond adjacent to the heteroatom. For this molecule, the most likely alpha-cleavage would be the breaking of the C(OH)-C(NH₂) bond, leading to the formation of a stable, resonance-delocalized benzimidazolyl-methanol cation or the loss of the •CH₂NH₂ radical.
Loss of Small Molecules: Neutral molecules such as water (H₂O) from the hydroxyl group or ammonia (B1221849) (NH₃) from the amino group can be eliminated.
Side-Chain Loss: Complete loss of the ethanolamine side chain from the benzimidazole ring is another plausible pathway, which for 5-substituted derivatives can lead to a common ion at m/e 117. acs.org
Ring Fragmentation: The benzimidazole ring itself can fragment, typically through the sequential loss of hydrogen cyanide (HCN) molecules, a characteristic fragmentation for nitrogen-containing heterocyclic compounds. acs.orgresearchgate.net
A proposed fragmentation scheme would start with the molecular ion, followed by competing losses of radicals and neutral molecules to generate a series of daughter ions that are characteristic of the parent structure. journalijdr.com
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
While a specific crystal structure for 2-amino-1-(3H-benzimidazol-5-yl)ethanol is not available, analysis of closely related structures, such as (±)-1-(1H-benzimidazol-2-yl)ethanol, offers significant insights. nih.gov In this analogue, the asymmetric unit contains two independent molecules, with the benzimidazole core being essentially planar. The arrangement of atoms in the solid state is dictated by an intricate network of intermolecular forces.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The solid-state architecture of 2-amino-1-(3H-benzimidazol-5-yl)ethanol is dominated by strong intermolecular interactions that define the crystal packing.
Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the imidazole N-H, the amino N-H₂, and the hydroxyl O-H) and acceptors (the imine nitrogen of the imidazole ring, the amino nitrogen, and the hydroxyl oxygen). This functionality allows for the formation of extensive and robust hydrogen-bonding networks. iucr.orgiucr.org One would expect to observe strong O—H···N and N—H···O interactions linking molecules into chains, sheets, or more complex three-dimensional arrays, similar to those seen in related structures. nih.govnih.gov These interactions are the primary drivers of the supramolecular assembly.
Polymorphism and Co-crystallization Studies
The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its bioavailability and stability. Polymorphism and co-crystallization are two key areas of investigation to understand and optimize these properties.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties, including melting point, solubility, and dissolution rate. For a molecule like 2-amino-1-(3H-benzimidazol-5-yl)ethanol, which possesses hydrogen bond donors (amino and hydroxyl groups) and acceptors (imidazole nitrogens), the potential for forming various stable crystal lattices is considerable.
For instance, a study on 2-propyl-1H-benzimidazole revealed the existence of different polymorphic forms induced by temperature changes. researchgate.net This suggests that other substituted benzimidazoles, including the title compound, could also exhibit polymorphism. The investigation of polymorphism for 2-amino-1-(3H-benzimidazol-5-yl)ethanol would typically involve screening for different crystalline forms by crystallization from a variety of solvents under different conditions (e.g., temperature, pressure, and evaporation rate).
Characterization of potential polymorphs would be achieved using techniques such as:
Powder X-ray Diffraction (PXRD): To identify different crystal forms based on their unique diffraction patterns.
Differential Scanning Calorimetry (DSC): To determine the melting points and transition temperatures between polymorphs.
Thermogravimetric Analysis (TGA): To assess the thermal stability and solvent content of different forms.
Single-Crystal X-ray Diffraction: To provide definitive structural information of a specific polymorph.
A hypothetical data table illustrating potential polymorphic forms of 2-amino-1-(3H-benzimidazol-5-yl)ethanol is presented below.
| Form | Crystal System | Space Group | Melting Point (°C) |
| I | Monoclinic | P2₁/c | 155 |
| II | Orthorhombic | Pbca | 162 |
This data is illustrative and not based on experimental results for the specific compound.
Co-crystallization
Co-crystallization is a technique used to modify the physicochemical properties of an API by forming a crystalline solid that comprises the API and a co-former in a stoichiometric ratio. mdpi.comnih.gov For 2-amino-1-(3H-benzimidazol-5-yl)ethanol, co-crystallization could be explored to enhance its solubility, dissolution rate, and stability.
The selection of a suitable co-former is crucial and is often based on the potential for hydrogen bonding and other non-covalent interactions. Given the functional groups present in 2-amino-1-(3H-benzimidazol-5-yl)ethanol, suitable co-formers could include pharmaceutically acceptable carboxylic acids (e.g., fumaric acid, maleic acid), amides, and other compounds with complementary hydrogen bonding sites. researchgate.net
The formation of co-crystals can be achieved through various methods, including:
Solvent Evaporation: Co-dissolving the API and co-former in a suitable solvent and allowing the solvent to evaporate slowly.
Liquid-Assisted Grinding: Grinding the API and co-former together with a small amount of a liquid to facilitate co-crystal formation.
Slurry Crystallization: Stirring a suspension of the API and co-former in a solvent where both have limited solubility. nih.gov
Characterization of the resulting co-crystals would involve techniques similar to those used for polymorph analysis, with a particular focus on single-crystal X-ray diffraction to confirm the structure and stoichiometry of the co-crystal. A patent for co-crystals of another benzimidazole compound, bilastine, highlights the potential for forming co-crystals with various co-formers in different molar ratios. google.com
Below is a hypothetical data table for potential co-crystals of 2-amino-1-(3H-benzimidazol-5-yl)ethanol.
| Co-former | API:Co-former Ratio | Crystal System | Melting Point (°C) |
| Fumaric Acid | 2:1 | Triclinic | 178 |
| Maleic Acid | 1:1 | Monoclinic | 170 |
This data is illustrative and not based on experimental results for the specific compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemistry (If Applicable)
The presence of a chiral center at the carbon atom bearing the hydroxyl and amino groups in 2-amino-1-(3H-benzimidazol-5-yl)ethanol means that it can exist as two enantiomers (R and S). Determining the absolute stereochemistry of these enantiomers is crucial for understanding their pharmacological activity, as different enantiomers can have different biological effects.
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for determining the absolute configuration of chiral molecules in solution. mtoz-biolabs.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center.
For a molecule like 2-amino-1-(3H-benzimidazol-5-yl)ethanol, direct CD analysis might be challenging if the chromophores (the benzimidazole ring) are too far from the chiral center to produce a strong signal. In such cases, derivatization of the amino and/or hydroxyl groups with a suitable chromophoric reagent is a common strategy. nih.govnsf.gov This approach introduces a new chromophore in close proximity to the chiral center, leading to a stronger and more predictable CD signal.
For example, the formation of a Schiff base between the primary amine and an aromatic aldehyde can be used to induce a CD signal that can be correlated to the absolute configuration. nsf.govnih.gov Another approach involves the formation of metal complexes, where the metal ion fixes the geometry of the ligand, resulting in a predictable CD spectrum. acs.org
The general workflow for determining the absolute stereochemistry using CD would be:
Synthesis and Separation of Enantiomers: The racemic mixture of 2-amino-1-(3H-benzimidazol-5-yl)ethanol would need to be separated into its individual enantiomers using a chiral separation technique (e.g., chiral chromatography).
Derivatization (if necessary): Reaction of the separated enantiomers with a suitable chromophoric reagent.
CD Spectroscopy: Measurement of the CD spectra for both derivatized enantiomers.
Comparison and Assignment: The experimentally obtained CD spectra would be compared with theoretical spectra calculated using quantum chemical methods or with spectra of structurally related compounds with known absolute configurations to assign the R or S configuration to each enantiomer. mtoz-biolabs.com
A hypothetical CD data table for a derivatized enantiomer of 2-amino-1-(3H-benzimidazol-5-yl)ethanol is presented below.
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| S-enantiomer | 280 | +15.2 |
| R-enantiomer | 280 | -15.1 |
This data is illustrative and not based on experimental results for the specific compound.
Computational Chemistry and Theoretical Investigations of 2 Amino 1 3h Benzimidazol 5 Yl Ethanol
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular system. nih.govmdpi.comopenaccesspub.orgresearchgate.net DFT, particularly with functionals like B3LYP, has proven effective for studying benzimidazole (B57391) derivatives, providing a balance between computational cost and accuracy in predicting geometries, electronic properties, and vibrational frequencies. nih.govresearchgate.netnih.gov These calculations help elucidate the electronic structure and reactivity profile of 2-amino-1-(3H-benzimidazol-5-yl)ethanol.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or electron-donating ability. dergipark.org.trirjweb.com The LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity or electron-accepting ability. dergipark.org.trirjweb.com
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding |
| 1,2-disubstituted benzimidazole (2a) | -6.1103 | -0.4422 | 5.6681 | High stability due to a large energy gap. nih.gov |
| 1,2-disubstituted benzimidazole (2b) | -5.6877 | -0.1896 | 5.4981 | High chemical stability and low reactivity. nih.gov |
| 1A (Imidazole Derivative) | -6.2967 | -1.8096 | 4.4871 | The large gap indicates that charge transfer occurs within the molecule. irjweb.com |
| 2-aminobenzimidazole (B67599) | Not specified | Not specified | Not specified | UV spectra analysis investigated in gas phase and solvents. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map is color-coded to represent different electrostatic potential values on the molecule's surface.
Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. dergipark.org.trnih.gov
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms (e.g., in -NH or -OH groups). nih.govscispace.com
Green Regions: Represent areas of neutral or near-zero potential. nih.gov
For 2-amino-1-(3H-benzimidazol-5-yl)ethanol, the MEP map would be expected to show significant negative potential (red) around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the hydroxyl group, identifying them as key sites for electrophilic interaction and hydrogen bond acceptance. researchgate.net Conversely, positive potential (blue) would be concentrated on the hydrogen atoms of the amino (-NH2), hydroxyl (-OH), and imidazole (-NH) groups, highlighting their role as hydrogen bond donors. researchgate.net This analysis is crucial for understanding how the molecule might interact with biological receptors. scispace.com
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior
While quantum chemical calculations typically focus on static, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time in a realistic environment, such as in an aqueous solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with solvent molecules.
For 2-amino-1-(3H-benzimidazol-5-yl)ethanol, MD simulations can map its conformational landscape , which is the collection of all possible three-dimensional shapes (conformations) the molecule can adopt and their relative energies. The flexible ethanolamine (B43304) side chain can rotate around its single bonds, leading to a variety of conformers. researchgate.net MD simulations can identify the most stable, low-energy conformations that are likely to be present in solution and are relevant for binding to a biological target. Furthermore, these simulations can provide detailed information on the molecule's solution behavior , including the formation and dynamics of the hydration shell (the layer of water molecules surrounding the solute) and the specific hydrogen bonding patterns between the molecule's functional groups and water.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand (like 2-amino-1-(3H-benzimidazol-5-yl)ethanol) to the active site of a biological target, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding structure-activity relationships. nih.gov The process involves sampling a large number of possible orientations and conformations of the ligand within the target's binding pocket and then using a scoring function to estimate the strength of the interaction, often reported as a binding energy or dock score. nih.gov Benzimidazole derivatives have been successfully docked into the active sites of various targets, including cyclin-dependent kinases and adenylosuccinate lyase, to explore their therapeutic potential. nih.govnih.gov
Following a docking simulation, a detailed binding mode analysis is performed to understand the specific intermolecular interactions that stabilize the ligand-target complex. For 2-amino-1-(3H-benzimidazol-5-yl)ethanol, these interactions are expected to be driven by its distinct functional groups:
Hydrogen Bonds: The amino (-NH2), hydroxyl (-OH), and imidazole (-NH) groups can act as hydrogen bond donors, while the imidazole nitrogen atoms and the hydroxyl oxygen can act as hydrogen bond acceptors. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) in the active site are often crucial for binding affinity and specificity. researchgate.net
π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, and Tryptophan.
Hydrophobic Interactions: The benzene (B151609) portion of the benzimidazole core can form hydrophobic interactions with nonpolar residues in the binding pocket.
This analysis identifies the key amino acid residues that form these critical interactions, providing a structural hypothesis for the molecule's biological activity. researchgate.net Understanding these specific contacts is essential for optimizing the ligand's structure to improve its potency and selectivity.
Scoring Functions and Binding Affinity Prediction
Scoring functions are crucial computational tools used in molecular docking to estimate the binding affinity between a ligand, such as a benzimidazole derivative, and a protein target. These functions calculate a score that approximates the binding free energy, helping to rank potential drug candidates. The binding affinity of benzimidazole derivatives has been computationally investigated against a variety of biological targets.
Molecular docking studies on substituted benzimidazole derivatives have revealed key structural features that govern their binding selectivity. For instance, investigations into their potential as Phosphatidylinositol 3-kinase (PI3K) inhibitors have utilized molecular docking and binding free energy calculations to understand their selective mechanisms against different isoforms like PI3Kδ and PI3Kγ. nih.gov Similarly, computational studies have been employed to predict the binding of benzimidazole compounds to targets relevant in tuberculosis research, such as the Decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1) enzyme. researchgate.net In these studies, scoring functions are used to identify the most stable binding poses and estimate binding affinities, often expressed in kcal/mol. researchgate.net
The predicted binding interactions typically involve hydrogen bonds with key amino acid residues in the target's active site, as well as hydrophobic and van der Waals interactions. For 2-amino-1-(3H-benzimidazol-5-yl)ethanol, the amino and hydroxyl groups on the ethanolamine side chain, along with the nitrogen atoms in the benzimidazole ring, would be expected to act as key hydrogen bond donors and acceptors, contributing significantly to its binding affinity for various targets.
| Benzimidazole Derivative Class | Target Protein | Predicted Binding Affinity / Docking Score | Reference |
| Antitubercular Benzimidazoles | DprE1 | -8.0 to -9.1 kcal/mol | researchgate.net |
| PI3K Inhibitors | PI3Kδ / PI3Kγ | Not specified | nih.gov |
| Antiviral Benzimidazoles | M. tuberculosis transcription inhibitor | Not specified | gjpb.de |
| Fungicidal Benzimidazoles | 1KTK | Lowest binding energy among tested proteins | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are invaluable in medicinal chemistry for predicting the activity of unsynthesized compounds and for providing insights into the structural requirements for a desired biological effect.
Numerous QSAR studies have been performed on benzimidazole derivatives to understand their activity against a wide range of targets, including bacteria, fungi, and various enzymes. nih.govscirp.orgmdpi.commdpi.com These studies typically involve calculating a set of molecular descriptors—numerical values that encode different aspects of a molecule's structure—and then using statistical methods like multiple linear regression (MLR) to build a predictive model. nih.gov
Key findings from QSAR studies on benzimidazoles consistently highlight the importance of specific descriptors:
Lipophilicity (logP): This descriptor frequently appears in models, indicating that the hydrophobicity of the molecule plays a crucial role in its activity, likely by influencing its ability to cross cell membranes. nih.govcrpsonline.com
Electronic Descriptors: Parameters such as dipole moment and chemical potential have been shown to govern the inhibitory activity of benzimidazoles, suggesting that the electronic nature of the substituents is critical for interaction with the target. scirp.orgnih.gov
For example, a QSAR study on benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae identified lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) as the key descriptors governing their antifungal activity. nih.gov Another study on the antibacterial activity of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa also successfully developed predictive mathematical models based on a combination of physicochemical, steric, and electronic descriptors. nih.gov These models suggest that a balance of these properties is necessary to optimize the biological activity of compounds within the benzimidazole class.
| Biological Activity | Key Descriptor Types | Model Type | Key Findings | Reference(s) |
| Antibacterial (P. aeruginosa) | Physicochemical, Steric, Electronic | MLR | Mathematical models successfully predicted antibacterial activity. | nih.govresearchgate.net |
| Antifungal (S. cerevisiae) | Lipophilicity, Electronic, Steric | MLR | Activity is governed by logP, dipole moment, and surface area. | nih.gov |
| Antitubercular (M. tuberculosis) | Quantum-chemical, Lipophilicity | MLR, ANN | Models showed good statistical performance using descriptors like chemical potential and polarizability. | scirp.org |
| Aldose Reductase Inhibition | Hydrophobicity, Polarity | MLR | Higher lipophilicity favored inhibition, while increased polarity had a negative influence. | crpsonline.com |
| hDPP III Inhibition | Topological, Electronic | MLR | A model using four Dragon descriptors could explain 82% of the inhibitory activity. | mdpi.com |
Pharmacophore Modeling for De Novo Ligand Design
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model serves as a template for designing new molecules (de novo design) or for searching databases to find existing compounds with the desired activity.
For the benzimidazole class, pharmacophore models have been successfully developed to guide the design of new ligands for various targets. For instance, a study on benzimidazole-based agonists for the Farnesoid X receptor (FXR), a target for diabetes, generated several pharmacophore hypotheses. nih.gov The best model, HHHRR, consisted of three hydrophobic features (H) and two aromatic rings (R). This model not only helped to explain the structure-activity relationship of the known compounds but also provided a 3D query for designing new potential FXR agonists. nih.gov
Similarly, pharmacophore-based screening has been applied to design novel benzimidazole-1,2,3-triazole hybrids as potential inhibitors of the epidermal growth factor receptor (EGFR) for lung cancer treatment. nih.govfrontiersin.org These studies demonstrate how the key features of the benzimidazole scaffold—typically an aromatic ring feature and hydrogen bond acceptors/donors from the imidazole nitrogens—are integrated with other chemical features to build a potent and selective inhibitor.
For 2-amino-1-(3H-benzimidazol-5-yl)ethanol, a hypothetical pharmacophore model would likely include:
An aromatic ring feature corresponding to the benzimidazole core.
Hydrogen bond acceptor and/or donor features from the imidazole nitrogens.
Hydrogen bond donor and acceptor features from the amino and hydroxyl groups of the ethanolamine side chain.
These features could be used as a starting point in a de novo design strategy to build novel molecules with potentially enhanced affinity and selectivity for a given biological target.
| Target | Pharmacophore Model Features | Application | Reference |
| Farnesoid X receptor (FXR) | Three hydrophobic features, two aromatic rings (HHHRR) | Development of 3D-QSAR models and design of new agonists. | nih.gov |
| Epidermal growth factor receptor (EGFR) | Not explicitly detailed | Design and screening of benzimidazole-1,2,3-triazole hybrids. | nih.govfrontiersin.org |
In Silico Prediction of Mechanistic Aspects (e.g., Metabolism, Membrane Permeability)
In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential in modern drug discovery to identify candidates with favorable pharmacokinetic profiles early in the development process. nih.govrsc.org Numerous studies have applied these computational tools to various series of benzimidazole derivatives to predict their drug-likeness, metabolic stability, and membrane permeability. mdpi.comnih.govmdpi.com
Predictions of physicochemical properties like molecular weight, logP, and topological polar surface area (TPSA) are routinely used to assess compliance with guidelines for oral bioavailability, such as Lipinski's Rule of Five. researchgate.net Studies on novel benzimidazole derivatives have shown that these compounds can be designed to have good predicted oral absorption and membrane permeability. nih.govrsc.org
Metabolism: A key aspect of ADME prediction is metabolic stability, particularly interactions with cytochrome P450 (CYP) enzymes. In silico tools can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms like CYP2D6. researchgate.net This is critical, as inhibition of these enzymes can lead to adverse drug-drug interactions. Computational studies on benzimidazole derivatives have been used to flag potential CYP inhibition, guiding the selection of compounds with a lower risk of metabolic liabilities. researchgate.net
Membrane Permeability: The ability of a drug to pass through biological membranes, such as the intestinal epithelium for absorption or the blood-brain barrier for CNS targets, is a critical pharmacokinetic parameter. Computational models can predict permeability in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov Studies on benzimidazoles have explored the relationship between their physicochemical properties (like lipophilicity) and their apparent permeability in Caco-2 cell monolayers, a common in vitro model for intestinal absorption. nih.gov These analyses indicate that the permeability of benzimidazole derivatives can be modulated through structural modifications. nih.govnih.gov
| Predicted Property | Method / Model | General Findings for Benzimidazole Derivatives | Reference(s) |
| Physicochemical Properties | SwissADME, Data Warrior | Many derivatives show good drug-likeness and comply with Lipinski's Rule of Five. | mdpi.comresearchgate.net |
| Solubility | In silico models (e.g., log S) | Varies from poorly to moderately soluble depending on substitution. | mdpi.comnih.gov |
| Gastrointestinal Absorption | In silico prediction | Generally predicted to have good absorption. | mdpi.com |
| CYP450 Inhibition | In silico models | Some derivatives predicted to be inhibitors of isoforms like CYP2D6. | researchgate.net |
| Membrane Permeability | PAMPA, Caco-2 models | Permeability is influenced by lipophilicity (Log P); can be classified as highly permeable. | nih.govnih.gov |
| Toxicity (e.g., Ames test) | In silico prediction | Some derivatives show potential for genotoxicity in computational models. | mdpi.com |
Structure Activity Relationship Sar Studies of 2 Amino 1 3h Benzimidazol 5 Yl Ethanol Derivatives
Design Principles for Analogues of 2-Amino-1-(3H-benzimidazol-5-yl)ethanol
The rational design of analogues of 2-amino-1-(3H-benzimidazol-5-yl)ethanol involves a systematic exploration of its chemical architecture. This process typically focuses on modifying the benzimidazole (B57391) ring system and the ethanolamine (B43304) side chain to understand how these changes influence biological activity.
The benzimidazole ring offers several positions for modification, primarily the N1, C2, C5, and C6 positions, with substitutions at these sites known to greatly influence biological activity. nih.govresearchgate.net
Substitution Patterns: Research indicates that the nature and position of substituents on the benzimidazole ring are critical determinants of pharmacological effect. nih.gov For instance, functionalization at the C2 and C5/C6 positions has been extensively investigated to enhance the efficacy of benzimidazole derivatives. researchgate.net Modifications can range from simple alkyl or halogen groups to more complex aromatic or heterocyclic moieties, each altering the electronic and steric profile of the molecule.
Bioisosteric Replacements: Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a key strategy in analogue design. researchgate.net In the context of the benzimidazole scaffold, this can involve replacing the entire ring system or specific substituents. For example, heterocyclic rings such as oxadiazoles, triazoles, and tetrazoles have been successfully used as bioisosteres for amide groups that might be attached to the benzimidazole core, potentially improving metabolic stability or target affinity. researchgate.netnih.govnih.gov In some cases, the benzimidazole ring itself can act as a bioisostere for other structures, such as a phenyl ring-amide combination, to create conformationally restricted analogues with altered kinase selectivity. researchgate.net
The following table summarizes common modifications to the benzimidazole ring system and their general impact on activity.
| Modification Site | Type of Modification | General Impact on Activity |
| N1 Position | Alkylation, Arylation, Heterocyclic substitution | Significantly influences activity, with various heterocyclic substitutions often yielding potent compounds. nih.gov |
| C2 Position | Substitution with aryl, alkyl, or other heterocyclic groups | A primary site for modification; the nature of the substituent is critical for target interaction and can define the type of biological activity. researchgate.net |
| C5/C6 Positions | Halogenation, Nitration, Amination, Alkoxy groups | Modulates electronic properties, lipophilicity, and metabolic stability. The presence of a nitro group at position 5 is known to produce potent compounds in certain classes of benzimidazole opioids. wikipedia.org |
| Ring System | Bioisosteric replacement (e.g., with indole (B1671886), quinazoline) | Can alter the target profile and selectivity. For example, replacing benzimidazole with indole is a known strategy in some compound classes. researchgate.netwikipedia.org |
The ethanolamine side chain is a critical pharmacophoric element, containing key hydrogen-bonding groups. Modifications to this chain can profoundly affect receptor binding and functional activity.
Chain Length and Branching: For aryl- and heteroaryl-ethanolamine derivatives, a secondary amine in the side chain is often essential for agonist activity at certain receptors. nih.gov Altering the length of the alkyl chain between the amino group and the benzimidazole ring can impact the molecule's ability to adopt the optimal conformation for target engagement. Branching, particularly substitution at the carbon alpha to the aromatic ring, generally decreases or abolishes activity in beta-adrenergic agonists. nih.gov
Amine Substitution: The terminal amino group is a key interaction point. The potency of beta-blockers in the related aryloxypropanolamine series is significantly enhanced by branched alkyl groups (like isopropyl or tert-butyl) on the terminal nitrogen. nih.gov Similar principles can be applied to the 2-amino-1-(3H-benzimidazol-5-yl)ethanol scaffold, where N-alkylation or N-arylation could modulate target selectivity and potency.
The table below outlines potential modifications to the ethanolamine side chain.
| Modification | Example | Potential Impact |
| Chain Length | Changing from ethanolamine to propanolamine | May alter the distance between key binding groups (amine, hydroxyl) and their corresponding receptor sites, affecting affinity. |
| Alpha-Carbon Substitution | Adding a methyl group to the carbon adjacent to the ring | Often leads to a decrease in agonist activity for certain receptor classes. nih.gov |
| Terminal Amine Substitution | Replacing a primary amine with a secondary (e.g., N-isopropyl) or tertiary amine | Can significantly alter potency and selectivity; often a key modification for modulating agonist versus antagonist activity. nih.gov |
| Hydroxyl Group Modification | Esterification or etherification | May affect hydrogen-bonding capability and could serve as a strategy for developing prodrugs. |
The carbon atom bearing the hydroxyl group in the ethanolamine side chain is a chiral center. Consequently, 2-amino-1-(3H-benzimidazol-5-yl)ethanol exists as a pair of enantiomers (R and S isomers). Biological systems, particularly protein targets like enzymes and receptors, are inherently chiral. This chirality results in stereoselective interactions, where one enantiomer typically exhibits significantly higher affinity and/or efficacy than the other.
For beta-receptor ligands, which share the ethanolamine pharmacophore, stereochemistry is a well-established determinant of activity. The different spatial arrangements of the hydroxyl and amino groups in the R and S enantiomers lead to distinct binding orientations within the receptor pocket. One enantiomer may form optimal hydrogen bonds and hydrophobic interactions, leading to a potent biological response, while the other may bind weakly or not at all. Therefore, the separation and individual testing of enantiomers are critical steps in the SAR study of any chiral analogue within this series to identify the eutomer (the more active isomer).
Correlation of Structural Features with Specific Mechanistic Biological Activities
The structural versatility of the benzimidazole scaffold allows its derivatives to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netnih.gov The specific activity is often dictated by the substitution pattern on the core structure.
Anti-inflammatory Activity: Benzimidazole derivatives can exert anti-inflammatory effects by interacting with various targets, including cyclooxygenase (COX) enzymes, 5-lipoxygenase activating protein, and specific receptors like bradykinin (B550075) receptors. nih.gov The SAR for this activity is strongly linked to substitutions at the N1, C2, and C5/C6 positions. nih.gov For example, the introduction of an acetamide (B32628) moiety into a benzimidazole derivative was found to increase its bradykinin B1 receptor antagonist activity significantly. nih.gov
Antimicrobial Activity: The benzimidazole core is structurally similar to purine (B94841) nucleotides, allowing it to interfere with various microbial processes. researchgate.net Its efficacy against bacteria and fungi is often enhanced by specific functionalization at the C2 and C5/6 positions. researchgate.net These modifications facilitate interactions with microbial enzymes and nucleic acids. researchgate.net
Anticancer Activity: As anticancer agents, benzimidazole derivatives can interact with DNA, inhibit crucial enzymes like kinases, or modulate cellular pathways involved in cancer progression. researchgate.net The substitution pattern determines the mechanism of action. For instance, certain 2-substituted benzimidazoles act as potent kinase inhibitors, with selectivity being governed by the nature of the group at the C2 position. researchgate.net
The following table correlates structural features of benzimidazole derivatives with observed biological activities.
| Structural Feature | Associated Biological Activity | Mechanistic Target Example |
| 2-Aryl or 2-heteroaryl substitution | Anticancer, Kinase Inhibition | Fms-like tyrosine kinase 3 (FLT3) researchgate.net |
| N1-benzyl substitution with C2 modifications | Anti-inflammatory | Bradykinin B1 receptor nih.gov |
| C5-nitro group | Opioid Agonism | Mu-opioid receptor wikipedia.org |
| Unsubstituted or simple C2-alkyl substitution | Anthelmintic | Tubulin polymerization |
Identification of Key Pharmacophoric Elements within the 2-Amino-1-(3H-benzimidazol-5-yl)ethanol Scaffold for Target Engagement
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the 2-amino-1-(3H-benzimidazol-5-yl)ethanol scaffold, the key pharmacophoric elements are derived from both the benzimidazole ring and the ethanolamine side chain. researchgate.netnih.gov
Hydrogen Bond Donors/Acceptors: The scaffold is rich in hydrogen bonding functionalities.
The two nitrogen atoms of the imidazole (B134444) ring can act as both hydrogen bond donors and acceptors. nih.gov
The hydroxyl group (-OH) on the ethanolamine side chain is a crucial hydrogen bond donor and acceptor.
The primary amino group (-NH2) serves as a potent hydrogen bond donor.
Aromatic/Hydrophobic Region: The fused benzene (B151609) ring of the benzimidazole system provides a planar, aromatic surface capable of engaging in π–π stacking and hydrophobic interactions with aromatic amino acid residues in a target's binding site. nih.gov
Cationic Center: At physiological pH, the primary amino group will be protonated (-NH3+), forming a cationic center. This allows for strong ionic interactions (salt bridges) with acidic residues, such as aspartate or glutamate (B1630785), in the target protein.
These elements collectively define the scaffold's ability to bind to diverse biological targets. The spatial arrangement of the hydrogen bonding groups, the hydrophobic plane, and the cationic center is critical for high-affinity binding and subsequent biological response.
Mechanistic Biological Investigations of 2 Amino 1 3h Benzimidazol 5 Yl Ethanol and Its Derivatives in Vitro/cellular Level
Target Identification and Validation Strategies
The identification of specific molecular targets is a cornerstone of understanding the mechanism of action for any bioactive compound. For benzimidazole (B57391) derivatives, researchers have employed a range of in vitro techniques to identify and validate their interactions with key biological macromolecules.
Radioligand binding assays are a primary tool for determining the affinity of a compound for a specific receptor. Studies on various benzimidazole derivatives have revealed significant interactions with G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes.
For instance, certain azabicyclic benzimidazole-4-carboxamide derivatives have demonstrated high affinity for serotoninergic 5-HT3 receptors, with some compounds exhibiting Ki values in the low nanomolar range (e.g., 0.13 nM). nih.gov These compounds were highly selective, showing little to no affinity for 5-HT4 receptors. nih.gov Conversely, other series of benzimidazole derivatives have been specifically designed as ligands for the 5-HT4 receptor. researchgate.net
The cannabinoid receptors, CB1 and CB2, have also been identified as targets for benzimidazole derivatives. nih.gov Hybrid molecules incorporating a benzimidazole carbamate (B1207046) structure have been synthesized and tested for their affinity to these receptors, showing promise in the context of neurodegenerative disease research. nih.gov Furthermore, novel benzimidazole derivatives have been developed as potential imaging ligands for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with one compound showing a potent binding affinity (IC50 = 7.6 ± 0.9 nM). nih.gov
| Derivative Class | Target Receptor | Binding Affinity (Ki / IC50) | Reference |
| Azabicyclic benzimidazole-4-carboxamides | 5-HT3 | 0.13 nM - 2.6 nM (Ki) | nih.gov |
| N-[(4-piperidyl)methyl]-6-chlorobenzimidazole-4-carboxamide derivatives | 5-HT4 | 0.11 nM - 1.50 nM (Ki) | researchgate.net |
| Benzimidazole Carbamates | Cannabinoid Receptor 2 (CB2) | Sub-micromolar to nanomolar range | nih.gov |
| Pyridinyl-ether linked benzimidazoles | Metabotropic Glutamate Receptor 2 (mGluR2) | 7.6 nM (IC50) | nih.gov |
Enzyme inhibition is a major mechanism through which benzimidazole derivatives exert their biological effects. The benzimidazole scaffold is common in kinase inhibitors, where it can act as a hinge-binding motif or as a structural scaffold. nih.govresearchgate.net These compounds are often ATP-competitive inhibitors, showing high selectivity by exploiting unique structural features of the target kinase. nih.govresearchgate.net
Derivatives have been developed as inhibitors for a wide range of kinases, including:
Receptor Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov
Non-receptor Tyrosine Kinases: Such as members of the RAF family (e.g., B-RAFV600E). nih.gov
Serine/Threonine Kinases: Including Akt (Protein Kinase B), Aurora kinases, and Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. nih.govrsc.orgnih.govscirp.org
Beyond kinases, benzimidazoles have been shown to inhibit other enzyme classes. For example, novel derivatives have demonstrated potent inhibition of urease, with IC50 values in the low micromolar range, significantly more potent than standard inhibitors like thiourea. nih.gov Other studies have identified benzimidazole derivatives that inhibit hyaluronidase (B3051955) and neuraminidase. mdpi.comanalis.com.my The ability of some derivatives to act as topoisomerase I and II inhibitors is often linked to their DNA-binding properties. nih.gov
| Derivative Class | Target Enzyme | Inhibition (IC50) | Mechanism | Reference |
| Benzimidazole-based compounds | B-RAFV600E | 0.002 µM / 0.014 µM | ATP-Competitive | nih.gov |
| Piperazinyl-benzimidazoles | Urease | 3.36 µM - 10.81 µM | Not specified | nih.gov |
| 2-Aryl-benzimidazoles | Hyaluronidase | IC50 ~107 µM (for related indole) | Not specified | mdpi.com |
| Bis-benzimidazoles | Topoisomerase I & II | Potent inhibition | DNA interaction | nih.gov |
| Benzimidazole-triazole hybrids | EGFR / VEGFR-2 | Not specified | ATP-Competitive | Not specified |
The interaction with DNA is a well-established mechanism of action for many benzimidazole derivatives. nih.gov Spectroscopic and viscosity measurements indicate that the specific mode of binding is highly dependent on the molecular structure, particularly the number and substitution of the benzimidazole rings. nih.govoup.com
Two primary modes of interaction have been identified:
Minor Groove Binding: This is characteristic of bis-benzimidazole compounds like Hoechst 33258. These crescent-shaped molecules fit snugly into the minor groove of the DNA double helix, showing a preference for AT-rich sequences. oup.comoup.com This binding can interfere with the activity of DNA-processing enzymes like topoisomerases. nih.govresearchgate.net
Intercalation: In contrast, simpler 2-phenylbenzimidazole (B57529) derivatives have been found to intercalate, or stack, between the DNA base pairs. oup.comnih.gov This mode of binding causes structural changes in the DNA, such as unwinding and lengthening of the helix, which can disrupt replication and transcription. nih.gov
Hybrid derivatives, such as benzimidazole-1,2,3-triazole hybrids, have been specifically designed to target and stabilize G-quadruplex DNA structures, which are found in telomeres and oncogene promoter regions, making them attractive targets for anticancer therapies. nih.gov
Cellular Pathway Modulation and Functional Assays (In Vitro)
Following target identification, cell-based assays are crucial for elucidating how compound-target interactions translate into changes in cellular signaling pathways and functions.
Cell-based assays provide a functional context for the molecular interactions observed in biochemical assays. For benzimidazole derivatives, various assays have been used to map their effects on cellular pathways. For example, the antiproliferative activity of certain derivatives has been linked to the inhibition of NF-κB expression, as determined by transactivation assays. researchgate.net
Given their role as kinase inhibitors, a primary effect of many benzimidazoles is the modulation of signaling cascades. Inhibition of kinases like EGFR and BRAF directly impacts downstream pathways such as the MAPK pathway, which in turn can induce cell cycle arrest and apoptosis. nih.gov The effects on the cell cycle are often analyzed directly; for instance, one derivative was shown to shift cell cycle distribution, causing a significant increase of cells in the G2/M phase. nih.gov
Screening assays that analyze both bioactivity and cytotoxicity simultaneously have been developed to find novel antifungal benzimidazoles. nih.gov In one such high-throughput screen, an (S)-2-aminoalkyl benzimidazole derivative was identified that showed potent antifungal activity against pathogenic yeasts with good compatibility with human cells. nih.gov
Understanding where a compound accumulates within a cell is vital to understanding its mechanism. The inherent fluorescent properties of the benzimidazole scaffold, or the attachment of fluorescent tags, allows for its subcellular localization to be visualized using techniques like fluorescence and confocal microscopy. tandfonline.comresearchgate.net
For benzimidazole derivatives that are known to bind DNA, such as the bis-benzimidazoles, studies have shown that they readily penetrate cells and accumulate in the nucleus. oup.com Fluorescence microscopy has been used to confirm the cellular uptake of other anticancer benzimidazole derivatives and to visualize the morphological changes, such as apoptosis, that they induce. researchgate.net These imaging techniques are critical for confirming that a compound reaches its intended intracellular target, whether it be DNA in the nucleus, proteins in the cytoplasm, or specific organelles like mitochondria. rsc.org
High-Throughput and High-Content Screening for Novel Mechanistic Insights
High-throughput screening (HTS) and high-content screening (HCS) have become indispensable tools in the elucidation of the mechanisms of action of novel chemical entities, including 2-amino-1-(3H-benzimidazol-5-yl)ethanol and its derivatives. These technologies enable the rapid screening of large compound libraries to identify molecules that modulate specific biological pathways or cellular phenotypes, providing crucial insights into their therapeutic potential and underlying mechanisms.
In the context of benzimidazole derivatives, HTS has been instrumental in identifying compounds with specific biological activities. For instance, cell-based cytotoxicity screening of a diverse chemical library led to the identification of a benzoimidazole scaffold-based compound as a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. nih.gov Such screenings compare the effects of compounds on normal versus cancer cell lines to pinpoint selective inhibitors. nih.gov
HCS, an extension of HTS, combines automated microscopy with sophisticated image analysis to provide multiparametric data on individual cells. This approach allows for the detailed characterization of cellular phenotypes, such as changes in protein localization, cell morphology, and organelle function. For benzimidazole derivatives, HCS can be employed to investigate their effects on various cellular processes, including cell cycle progression, apoptosis, and the induction of specific signaling pathways.
The data generated from these screening campaigns are often extensive and require sophisticated data analysis techniques to identify meaningful patterns and prioritize hits for further investigation. Cheminformatics and computational modeling are frequently used to analyze the structure-activity relationships of active compounds and to guide the design of more potent and selective derivatives. researchgate.net
Below is an interactive data table summarizing hypothetical results from a high-content screen of 2-amino-1-(3H-benzimidazol-5-yl)ethanol derivatives, illustrating the types of mechanistic insights that can be obtained.
| Derivative | Concentration (µM) | Cell Viability (%) | Caspase-3 Activation (Fold Change) | Nuclear Condensation (%) | Mitochondrial Membrane Potential (%) |
| Compound A | 1 | 95 | 1.2 | 5 | 98 |
| 10 | 75 | 3.5 | 25 | 70 | |
| 50 | 40 | 8.1 | 60 | 35 | |
| Compound B | 1 | 98 | 1.1 | 3 | 99 |
| 10 | 90 | 1.5 | 8 | 95 | |
| 50 | 85 | 2.0 | 15 | 90 | |
| Compound C | 1 | 80 | 2.5 | 15 | 85 |
| 10 | 50 | 6.0 | 45 | 55 | |
| 50 | 20 | 12.3 | 80 | 25 |
Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Profiling (Excluding Clinical Outcomes)
Omics technologies, such as proteomics and metabolomics, offer a global and unbiased approach to understanding the mechanism of action of drug candidates by providing a comprehensive snapshot of the molecular changes within a biological system upon compound treatment. These techniques are particularly valuable for elucidating the complex and often multifactorial mechanisms of action of compounds like 2-amino-1-(3H-benzimidazol-5-yl)ethanol and its derivatives.
Proteomics involves the large-scale study of proteins, their structures, and their functions. In the context of benzimidazole derivatives, proteomic analyses can identify protein targets and downstream signaling pathways that are modulated by these compounds. For example, proteomic studies have been used to investigate the mechanisms of resistance to benzimidazole-based drugs in various organisms. researchgate.net By comparing the proteomes of sensitive and resistant cells, researchers can identify proteins that are differentially expressed or post-translationally modified, providing clues to the drug's mechanism of action and potential resistance pathways. researchgate.net
Metabolomics , the comprehensive analysis of small molecule metabolites in a biological system, can reveal the biochemical effects of a drug. Untargeted metabolomics analysis of parasites treated with the benzimidazole derivative benznidazole (B1666585) has revealed significant alterations in various metabolic pathways. nih.gov Such studies can identify the specific metabolic nodes affected by the compound, offering a deeper understanding of its physiological impact. nih.gov For instance, metabolomic profiling can uncover changes in amino acid metabolism, lipid profiles, and energy production pathways, which can be indicative of the compound's mechanism of action.
The integration of proteomics and metabolomics data can provide a more holistic view of a compound's biological effects. For example, a decrease in the abundance of a specific metabolic enzyme, as detected by proteomics, might be correlated with an accumulation of its substrate and a depletion of its product, as observed through metabolomics.
The following interactive data table provides a hypothetical example of the types of data that can be generated from a proteomic and metabolomic study of cells treated with a derivative of 2-amino-1-(3H-benzimidazol-5-yl)ethanol.
| Omics Type | Molecule | Fold Change (Treated vs. Control) | p-value | Pathway |
| Proteomics | Protein Kinase XYZ | -2.5 | 0.001 | Cell Cycle Regulation |
| Apoptosis Regulator Bcl-2 | -3.1 | <0.001 | Apoptosis | |
| Heat Shock Protein 90 | +1.8 | 0.02 | Protein Folding | |
| Cytochrome P450 1A2 | +2.2 | 0.015 | Xenobiotic Metabolism | |
| Metabolomics | Lactate | +4.0 | <0.001 | Glycolysis |
| Glutamine | -2.8 | 0.005 | Amino Acid Metabolism | |
| ATP | -3.5 | <0.001 | Energy Metabolism | |
| Oleic Acid | +1.9 | 0.03 | Fatty Acid Metabolism |
Biophysical Characterization of Molecular Interactions Involving 2 Amino 1 3h Benzimidazol 5 Yl Ethanol
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics (e.g., Enthalpy, Entropy, Stoichiometry)
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. This allows for a complete thermodynamic profiling of the interaction. In a hypothetical experiment involving 2-amino-1-(3H-benzimidazol-5-yl)ethanol and a target macromolecule, ITC would be employed to determine key thermodynamic parameters. By titrating the compound into a solution containing its binding partner, the heat released or absorbed would be measured. Analysis of the resulting binding isotherm would yield the binding affinity (KD), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This data provides insight into the driving forces of the binding event, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects.
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for Binding Kinetics (e.g., Association and Dissociation Rates)
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free optical techniques that monitor molecular interactions in real-time. These methods are ideal for determining the kinetics of a binding event, specifically the association rate (ka) and the dissociation rate (kd). In a typical setup, a target protein would be immobilized on a sensor surface, and a solution containing 2-amino-1-(3H-benzimidazol-5-yl)ethanol would be flowed over it. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. From this data, the rates at which the complex forms and dissociates can be calculated, providing a detailed understanding of the binding kinetics. The equilibrium dissociation constant (KD) can also be derived from the ratio of kd to ka.
Ligand-Observed and Protein-Observed Nuclear Magnetic Resonance (NMR) for Binding Epitope Mapping and Conformational Changes
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying molecular interactions at an atomic level. Both ligand-observed and protein-observed NMR experiments could be utilized to characterize the interaction of 2-amino-1-(3H-benzimidazol-5-yl)ethanol with its target. In protein-observed NMR, changes in the chemical shifts of the protein's backbone amides upon addition of the compound can identify the specific amino acid residues involved in the binding interface, a process known as epitope mapping. Conversely, ligand-observed NMR techniques, such as saturation transfer difference (STD) NMR, can identify which parts of the 2-amino-1-(3H-benzimidazol-5-yl)ethanol molecule are in close contact with the protein. Furthermore, NMR can detect conformational changes in both the protein and the ligand upon complex formation.
X-ray Crystallography of Protein-Ligand Complexes with 2-Amino-1-(3H-benzimidazol-5-yl)ethanol
X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of protein-ligand complexes. To apply this technique, a co-crystal of the target protein and 2-amino-1-(3H-benzimidazol-5-yl)ethanol would need to be grown. By diffracting X-rays through this crystal, a detailed electron density map can be generated, allowing for the precise determination of the atomic coordinates of the complex. This would reveal the exact binding mode of the compound, including its orientation within the binding site and the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. Such structural information is invaluable for understanding the basis of molecular recognition and for guiding structure-based drug design efforts.
Fluorescence Spectroscopy for Quenching and Binding Affinity (e.g., Intrinsic Fluorescence, FRET)
Fluorescence spectroscopy is a sensitive technique that can be used to study binding events and conformational changes. If the target protein contains fluorescent amino acids, such as tryptophan or tyrosine, the binding of 2-amino-1-(3H-benzimidazol-5-yl)ethanol may lead to a quenching of this intrinsic fluorescence. By systematically titrating the compound and monitoring the decrease in fluorescence intensity, the binding affinity (KD) can be determined. Förster Resonance Energy Transfer (FRET) is another fluorescence-based method that could be employed if suitable fluorescent labels can be attached to the interacting molecules, providing distance information and further insights into the binding event.
Circular Dichroism for Ligand-Induced Conformational Changes in Biological Macromolecules
Circular Dichroism (CD) spectroscopy is a widely used method to assess the secondary and tertiary structure of macromolecules. By measuring the differential absorption of left and right-handed circularly polarized light, CD can provide information about the protein's alpha-helical and beta-sheet content. Upon binding of 2-amino-1-(3H-benzimidazol-5-yl)ethanol, any significant changes in the protein's conformation would be reflected in its CD spectrum. This would provide evidence for ligand-induced conformational changes, which can be an important aspect of the mechanism of action for many small molecules.
Future Research Trajectories and Innovations for Benzimidazole Ethanolamine Scaffolds
Development of Next-Generation Synthetic Methodologies for Complex Analogues
The synthesis of benzimidazole (B57391) derivatives has traditionally relied on the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govrsc.org While effective, these methods can have limitations when applied to the synthesis of more complex analogues with specific stereochemistry and functional group arrangements. Future research is poised to focus on developing more sophisticated and efficient synthetic strategies.
Key areas for development include:
Catalytic and Greener Approaches: There is a growing emphasis on the use of novel catalysts, such as nanomaterials and metal-coordinate complexes, to improve reaction efficiency, reduce reaction times, and allow for milder reaction conditions. nih.govresearchgate.net The development of solvent-free and microwave-assisted reactions represents a move towards more environmentally friendly and economical synthetic processes. researchgate.netresearchgate.net
Asymmetric Synthesis: For compounds like 2-amino-1-(3H-benzimidazol-5-yl)ethanol, which contains a chiral center, the development of stereoselective synthetic methods is crucial. Future methodologies will likely involve chiral catalysts or auxiliaries to produce enantiomerically pure compounds, which is often essential for specific biological activity and reduced side effects.
Combinatorial Chemistry and High-Throughput Synthesis: To explore the vast chemical space around the benzimidazole-ethanolamine scaffold, high-throughput synthesis techniques will be instrumental. These approaches, coupled with combinatorial chemistry, will enable the rapid generation of large libraries of diverse analogues for biological screening.
| Methodology | Key Features | Potential Advantages | References |
|---|---|---|---|
| Nanomaterial Catalysis | Use of catalysts like ZnO-NPs and cobalt nanocomposites. | High efficiency, short reaction times, recyclability of catalysts, and often solvent-free conditions. | nih.gov |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Rapid reaction rates, higher yields, and cleaner reaction profiles. | researchgate.net |
| One-Pot Syntheses | Multiple reaction steps are carried out in a single reaction vessel. | Increased efficiency, reduced waste, and simplified procedures. | researchgate.net |
| Flow Chemistry | Continuous reaction processes in a reactor. | Precise control over reaction parameters, improved safety, and scalability. | - |
Exploration of Novel Biological Targets and Mechanistic Pathways
Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. rsc.orgnih.gov The benzimidazole-ethanolamine scaffold offers a unique combination of structural features that can be exploited to interact with novel biological targets.
Future research in this area will likely focus on:
Kinase Inhibition: Many benzimidazole-containing drugs target protein kinases. The ethanolamine (B43304) side chain can provide additional hydrogen bonding interactions within the ATP-binding pocket of kinases, potentially leading to the development of highly selective and potent inhibitors for cancer and inflammatory diseases.
Neurodegenerative Diseases: Some benzimidazole derivatives have shown neuroprotective effects. nih.gov The structural similarity of the benzimidazole core to endogenous purines suggests potential interactions with receptors and enzymes in the central nervous system. Further exploration of this scaffold for targets related to Alzheimer's and Parkinson's diseases is a promising avenue.
Antiparasitic Agents: Benzimidazoles are well-established anthelmintic agents. nih.govnih.gov The exploration of novel benzimidazole-ethanolamine analogues could lead to new treatments for parasitic infections, potentially overcoming existing resistance mechanisms. nih.gov
G-Protein Coupled Receptors (GPCRs): The structural features of benzimidazole-ethanolamines make them potential ligands for various GPCRs, which are important targets for a wide range of diseases.
| Target Class | Therapeutic Area | Rationale | References |
|---|---|---|---|
| Protein Kinases (e.g., EGFR, VEGFR) | Oncology, Inflammation | The benzimidazole core can mimic the purine (B94841) ring of ATP, and the ethanolamine side chain can form key interactions in the binding site. | frontiersin.orgresearchgate.net |
| Tubulin | Oncology | Benzimidazoles are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. | nih.gov |
| DNA and Associated Enzymes (e.g., Topoisomerases) | Oncology, Infectious Diseases | The planar benzimidazole ring can intercalate into DNA, and the side chain can interact with associated enzymes. | arabjchem.org |
| Neuroreceptors and Enzymes | Neurology | Structural similarity to endogenous neurotransmitters and signaling molecules suggests potential for CNS activity. | nih.gov |
| Viral Enzymes (e.g., Polymerases, Proteases) | Virology | Benzimidazoles have shown broad-spectrum antiviral activity, and new derivatives could target specific viral proteins. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Design and Discovery of Benzimidazolyl-Ethanolamines
Key applications of AI and ML include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build predictive models that correlate the structural features of benzimidazole-ethanolamine analogues with their biological activity. researchgate.netdoi.org These models can then be used to virtually screen large libraries of compounds and prioritize those with the highest predicted potency.
De Novo Drug Design: Generative AI models can design novel benzimidazole-ethanolamine structures with desired properties from scratch. nih.gov These models can explore a vast chemical space to identify molecules with optimal binding affinity, selectivity, and pharmacokinetic profiles.
Prediction of ADMET Properties: AI and ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. nih.gov This can reduce the rate of attrition in later stages of development.
Target Identification and Validation: AI can analyze large biological datasets to identify and validate novel biological targets for which benzimidazole-ethanolamine derivatives may be effective ligands.
Challenges and Opportunities in Advancing Benzimidazole-Amino Alcohol Research
Despite the significant potential of the benzimidazole-amino alcohol scaffold, several challenges need to be addressed to advance this area of research. scilit.comnih.gov
Challenges:
Drug Resistance: For indications such as infectious diseases and cancer, the development of resistance to existing therapies is a major concern. nih.gov New benzimidazole-amino alcohol derivatives must be designed to overcome these resistance mechanisms.
Selectivity and Off-Target Effects: Achieving high selectivity for the desired biological target while minimizing off-target effects is a critical challenge in drug development. The broad biological activity of the benzimidazole scaffold can sometimes lead to unwanted side effects.
Synthetic Complexity: The synthesis of complex, stereochemically pure benzimidazole-amino alcohols can be challenging and costly, potentially hindering their development. rsc.org
Opportunities:
Structural Diversity: The benzimidazole-amino alcohol scaffold offers numerous points for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties. nih.gov
Privileged Scaffold: The benzimidazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its proven success in interacting with a wide range of biological targets. nih.govbenthamdirect.com This increases the likelihood of discovering new bioactive compounds.
Repurposing and Analogue Development: Existing benzimidazole-containing drugs can serve as starting points for the design of new analogues with improved efficacy, safety, or novel indications.
Potential for 2-Amino-1-(3H-benzimidazol-5-yl)ethanol as a Chemical Probe for Biological Systems
A chemical probe is a small molecule that is used to study and manipulate biological systems. Given its structural features, 2-amino-1-(3H-benzimidazol-5-yl)ethanol has the potential to be developed into a valuable chemical probe.
Key features that support its potential as a chemical probe include:
Reactive Handles: The primary amine and hydroxyl groups in the ethanolamine side chain can serve as "handles" for chemical modification. These groups can be used to attach fluorescent tags, biotin (B1667282) labels, or affinity matrices for pull-down experiments to identify protein targets.
Scaffold for Focused Libraries: 2-Amino-1-(3H-benzimidazol-5-yl)ethanol can serve as a starting point for the synthesis of focused libraries of compounds to probe the function of specific protein families, such as kinases or GPCRs.
Tool for Target Identification: By developing photoaffinity-labeled or clickable versions of this compound, it could be used in chemoproteomic experiments to identify its direct binding partners in complex biological samples.
The development of 2-amino-1-(3H-benzimidazol-5-yl)ethanol and its derivatives as chemical probes could provide valuable insights into cellular signaling pathways and aid in the discovery and validation of new drug targets.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-amino-1-(3H-benzimidazol-5-yl)ethanol, and how can reaction conditions be optimized?
- Methodology : Use ethanol as a solvent under reflux conditions (70–80°C) with catalytic bases like KOH or triethylamine to enhance nucleophilic substitution or condensation reactions. Monitor reaction progress via TLC (silica gel plates, ethyl acetate/hexane eluent) and purify via recrystallization from ethanol or methanol .
- Key Parameters : Reaction time (5–8 hours), stoichiometric ratios (1:1.2 for amine/aldehyde precursors), and temperature control to minimize side products.
Q. How can enantiomeric purity be assessed for this compound, given its chiral center?
- Analytical Approach : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and UV detection at 254 nm. Validate using a racemic mixture as a control. Optical purity (>98% ee) can be confirmed by comparing retention times and integrating peak areas .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Core Techniques :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm benzimidazole ring protons (δ 7.2–8.1 ppm) and ethanol side-chain signals (δ 3.5–4.2 ppm).
- FTIR : Identify N-H stretches (~3300 cm⁻¹) and C-O bonds (~1050 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methods : Column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization. For hygroscopic forms, lyophilization under vacuum is recommended .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
- Protocol : Grow single crystals via slow evaporation (ethanol/water mix). Use SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids. Address disorder in the ethanol moiety by applying restraints to bond lengths and angles .
- Data Interpretation : Analyze Flack parameter (x) to confirm absolute configuration, especially if chiral centers are present .
Q. What strategies mitigate contradictions between computational and experimental data (e.g., bond lengths, dipole moments)?
- Approach : Perform DFT calculations (B3LYP/6-31G(d,p)) to model the structure. Compare with crystallographic data. Discrepancies in dipole moments may arise from solvent effects—re-run calculations with a polarizable continuum model (PCM) for ethanol .
Q. How can multivariate chemometric models improve the interpretation of spectroscopic data?
- Implementation : Apply principal component analysis (PCA) to FTIR or NMR datasets to identify latent variables (e.g., solvent traces, polymorphic forms). Genetic algorithms can optimize variable selection for quantitative structure-activity relationship (QSAR) studies .
Q. What experimental designs are suitable for probing the compound’s biological activity (e.g., enzyme inhibition)?
- Assay Design :
- In vitro : Test against kinase or protease targets using fluorescence-based assays (e.g., ATPase-Glo™). IC₅₀ values can be calculated via nonlinear regression of dose-response curves.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), with EC₅₀ determination after 48-hour exposure .
Q. How can synthetic byproducts or degradation products be identified and quantified?
- Advanced Analytics : LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Use MRM transitions to target specific impurities (e.g., deaminated or oxidized derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
